molecular formula C15H19N3O2 B6943604 N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide

N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide

Cat. No.: B6943604
M. Wt: 273.33 g/mol
InChI Key: CREXSIQIDJAVGL-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, an oxazole ring, and a benzamide moiety

Properties

IUPAC Name

N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)18-14(19)11-5-4-6-12(7-11)16-8-13-9-20-10-17-13/h4-7,9-10,16H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREXSIQIDJAVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)NCC2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst. One efficient method employs zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) as a catalyst under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields (87-97%) within a short reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amine derivatives of the benzamide moiety.

    Substitution: Substituted benzamide compounds with various functional groups.

Scientific Research Applications

N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzamide moiety are key structural features that enable the compound to bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar structure but lacks the oxazole ring.

    tert-Butyl N-(1,3-oxazol-4-yl)carbamate: Contains an oxazole ring but differs in the substitution pattern.

    2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Complex structure with multiple functional groups.

Uniqueness

N-tert-butyl-3-(1,3-oxazol-4-ylmethylamino)benzamide is unique due to the combination of the tert-butyl group, oxazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. The presence of the oxazole ring, in particular, enhances its potential as a versatile building block in organic synthesis and its interactions with biological targets.

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